4,7-Dichloro-2-(2-pyridinyl)-quinazoline
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Overview
Description
4,7-Dichloro-2-(2-pyridinyl)-quinazoline is a heterocyclic organic compound that features a quinazoline core substituted with chlorine atoms at the 4 and 7 positions and a pyridinyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 4,7-dichloroquinazoline.
Condensation Reaction: The 2-aminopyridine undergoes a condensation reaction with 4,7-dichloroquinazoline in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(2-pyridinyl)-quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,7-diamino-2-(2-pyridinyl)-quinazoline, while a coupling reaction with a phenylboronic acid can produce 4,7-diphenyl-2-(2-pyridinyl)-quinazoline.
Scientific Research Applications
4,7-Dichloro-2-(2-pyridinyl)-quinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound is utilized in the design of molecular probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the ATP-binding site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinazoline: Lacks the pyridinyl group and has different reactivity and applications.
2-(2-Pyridinyl)-quinazoline: Does not have chlorine substitutions, affecting its chemical properties and biological activity.
4,7-Dichloro-2-phenylquinazoline: Substituted with a phenyl group instead of a pyridinyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4,7-Dichloro-2-(2-pyridinyl)-quinazoline is unique due to the presence of both chlorine atoms and a pyridinyl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal research.
Properties
IUPAC Name |
4,7-dichloro-2-pyridin-2-ylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-8-4-5-9-11(7-8)17-13(18-12(9)15)10-3-1-2-6-16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKWZKPSPSVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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